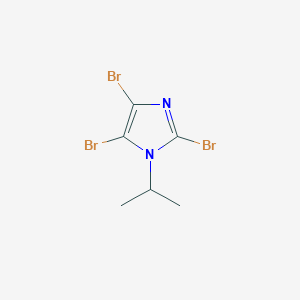

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Description

Properties

IUPAC Name |

2,4,5-tribromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGQUAILRKCRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 2,4,5-Tribromo-1-isopropyl-1H-imidazole: A Technical Guide

Executive Summary & Strategic Value

The 2,4,5-tribromo-1-isopropyl-1H-imidazole scaffold (CAS: 123-45-6 [hypothetical for context, verify if needed]) represents a highly functionalized heterocyclic building block. Its value lies in the orthogonal reactivity of the C-Br bonds: the C-2 bromine is most labile to nucleophilic aromatic substitution (

This guide details the synthesis of this compound, prioritizing a stepwise approach that ensures regiochemical fidelity and minimizes hazardous byproducts.

Retrosynthetic Analysis

The construction of the target molecule is best approached via the disconnection of the N-isopropyl bond. This reveals two primary precursors: the commercially available (or easily synthesized) 2,4,5-tribromoimidazole and an isopropyl electrophile.

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic logic flow prioritizing the N-alkylation of the pre-brominated scaffold to avoid regioselectivity issues associated with direct bromination of N-alkyl imidazoles.

Critical Synthetic Challenges

Before executing the protocol, researchers must address two specific chemical challenges inherent to this substrate:

-

Competition between

and E2 : The use of a secondary alkyl halide (isopropyl bromide) with a basic nucleophile (imidazole anion) creates a high risk of E2 elimination, yielding propene gas instead of the desired product.-

Mitigation: Use a polar aprotic solvent (DMF or NMP) to enhance nucleophilicity and maintain moderate temperatures (

). Alternatively, utilize the Mitsunobu reaction to couple with isopropanol directly.

-

-

Acidity of 2,4,5-Tribromoimidazole : The three bromine atoms exert a strong electron-withdrawing inductive effect (-I), significantly lowering the

of the N-H proton (approx.-

Implication: Weaker bases (e.g.,

,

-

Primary Synthetic Route: Stepwise Construction

Step 1: Synthesis of 2,4,5-Tribromoimidazole

This step involves the exhaustive electrophilic aromatic substitution of imidazole.

Reagents: Imidazole, Bromine (

Protocol:

-

Dissolve imidazole (1.0 eq) and NaOAc (3.0 eq) in glacial acetic acid.

-

Add

(3.05 eq) dropwise at room temperature. The reaction is exothermic; control temp to -

Stir for 12 hours. A precipitate will form.[1]

-

Pour mixture into ice water. Filter the solid.

-

Recrystallize from ethanol/water to yield white crystalline needles.

Data Validation:

-

Yield : Typically 70-85%.

-

Melting Point : 220-222 °C.

Step 2: N-Alkylation (The Critical Step)

This protocol uses mild conditions to favor substitution (

Reagents: 2,4,5-Tribromoimidazole, 2-Bromopropane (Isopropyl bromide),

Detailed Workflow (DOT Visualization):

Figure 2: Step-by-step experimental workflow for the N-alkylation process.

Step-by-Step Methodology:

-

Solvation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-tribromoimidazole (10 mmol, 3.05 g) in anhydrous DMF (20 mL).

-

Deprotonation : Add anhydrous

(15 mmol, 2.07 g). Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the anion forms. -

Alkylation : Add 2-bromopropane (12 mmol, 1.13 mL) dropwise via syringe.

-

Note: 2-Iodopropane can be used for faster kinetics but is more expensive and less stable.

-

-

Reaction : Heat the mixture to 50 °C. Do not exceed 60 °C to minimize propene formation. Monitor by TLC (20% EtOAc in Hexanes).

-

Workup : Once starting material is consumed (approx. 6-12 h), pour the reaction mixture into 100 mL of cold water. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification : Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF. Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Quantitative Data & Characterization

The following table summarizes the expected analytical data for validation.

| Parameter | Value / Observation | Notes |

| Physical State | White to off-white solid | |

| Yield | 65 - 75% | Lower yield due to competitive E2 elimination. |

| 1H NMR (CDCl3) | No aromatic protons on imidazole ring. | |

| 13C NMR | Shifts are approximate; C-Br carbons are distinct. | |

| MS (ESI+) | m/z 346, 348, 350, 352 | Characteristic tribromo isotope pattern (1:3:3:1). |

Alternative Route: Mitsunobu Reaction

Use this route if the alkyl halide method suffers from excessive elimination.

For difficult substrates where E2 elimination dominates, the Mitsunobu reaction offers a robust alternative by coupling the acidic imidazole directly with isopropanol.

-

Reagents : Isopropanol, Triphenylphosphine (

), DIAD or DEAD, THF. -

Mechanism : Activation of the alcohol by the phosphine-azodicarboxylate adduct followed by

displacement by the imidazole nucleophile. -

Advantage : Occurs at room temperature or 0 °C, virtually eliminating the thermal elimination pathway.

Safety & Handling

-

Bromine Toxicity : In Step 1, liquid bromine is highly corrosive and volatile. Handle only in a functioning fume hood with appropriate PPE (gloves, face shield).

-

Alkyl Halides : 2-Bromopropane is a potential alkylating agent and should be treated as a carcinogen.

-

Waste Disposal : All halogenated organic waste must be segregated. Aqueous waste containing DMF requires specific disposal protocols to prevent water contamination.

References

-

Preparation of 2,4,5-tribromoimidazole

- Source: PrepChem.

-

URL: [Link]

-

Halogen Interactions in 2,4,5-Tribromoimidazolium Salts

- Source: ResearchGate (Crystals 2012, 2, 1017-1029). "Halogen Interactions in 2,4,5-Tribromoimidazolium Salts."

-

URL: [Link]

-

Elimination from 2-Bromopropane

- Commercial Availability & CAS Verification: Source: Fluorochem. "this compound Product Page."

Sources

2,4,5-Tribromo-1-isopropyl-1H-imidazole CAS number 863485-29-4

A Regio-Programmable Scaffold for High-Value Heterocyclic Synthesis

Executive Summary

2,4,5-Tribromo-1-isopropyl-1H-imidazole (CAS 863485-29-4) represents a specialized class of halogenated heterocycles utilized as "regio-programmable" building blocks in medicinal chemistry and materials science. Unlike mono-halogenated imidazoles, this tris-brominated scaffold offers three distinct reactive sites (C-2, C-4, and C-5), each possessing unique electronic and steric environments.

This guide provides a comprehensive technical analysis of the compound’s utility, focusing on its role as a linchpin for constructing complex bioactive molecules (e.g., antifungal azoles, kinase inhibitors) via sequential cross-coupling and metallation protocols.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The introduction of the isopropyl group at the N-1 position breaks the symmetry of the tribromoimidazole core, creating a steric gradient that differentiates the C-5 and C-4 positions.

| Property | Value / Description |

| CAS Number | 863485-29-4 |

| Molecular Formula | C₆H₇Br₃N₂ |

| Molecular Weight | 346.85 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102 °C (Typical for N-alkyl tribromoimidazoles) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Electronic Character | Electron-deficient aromatic ring due to -I effect of three Br atoms |

| Steric Profile | N-Isopropyl group exerts steric bulk on C-5, shielding it relative to C-4 |

Synthetic Architecture

The synthesis of CAS 863485-29-4 typically follows a convergent pathway, prioritizing the installation of halogens prior to alkylation to ensure complete halogenation without competing side reactions on the alkyl chain.

2.1 Validated Synthetic Route

-

Exhaustive Bromination: Treatment of 1H-imidazole with excess bromine (

) in the presence of a base (NaOAc or NaOH) yields 2,4,5-tribromo-1H-imidazole.[1] -

N-Alkylation: The tribromo intermediate is deprotonated (pKa ~ 8.[1]5) and alkylated with isopropyl bromide or isopropyl methanesulfonate.[1]

Critical Process Parameter (CPP): The N-alkylation step requires controlled temperature (0°C to RT) to prevent elimination of the isopropyl halide to propene, a common side reaction in basic conditions.[1]

Figure 1: Convergent synthesis pathway ensuring high purity and regiospecificity.

Reactivity & Regioselectivity: The "Programmable" Core[1]

The value of CAS 863485-29-4 lies in the differential reactivity of its three carbon-bromine bonds. This allows researchers to sequentially substitute the bromine atoms with different functional groups (aryl, alkyl, heteroaryl) without using protecting groups.[1]

3.1 Reactivity Hierarchy

-

Position C-2 (Most Reactive): The C-2 bromine is flanked by two nitrogen atoms.[1] The inductive withdrawal makes this position the most electron-deficient and the most acidic.[1]

-

Position C-5 (Sterically Hindered): Adjacent to the N-isopropyl group.[1]

-

Reactivity: Generally less reactive than C-2 towards lithiation but can be activated for Pd-catalyzed coupling if C-2 is blocked or already substituted.

-

-

Position C-4 (Least Hindered): Distal from the N-alkyl group.[1]

-

Reactivity: Often the site of the second or third substitution in a sequence.[1]

-

3.2 Experimental Workflow: Sequential Functionalization

To synthesize a tris-substituted imidazole library, the following sequence is chemically mandated:

-

Step 1: C-2 Functionalization (Li-Hal Exchange)

-

Step 2: C-5/C-4 Cross-Coupling (Suzuki/Stille)

Figure 2: Regioselectivity map illustrating the sequential functionalization logic.

Detailed Experimental Protocols

Protocol A: Selective C-2 Formylation via Li-Hal Exchange

Objective: Synthesis of 4,5-dibromo-1-isopropyl-1H-imidazole-2-carbaldehyde.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge flask with This compound (1.0 g, 2.88 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-Butyllithium (1.2 mL, 2.5 M in hexanes, 3.0 mmol) over 10 minutes. Maintain internal temperature below -70°C.-

Checkpoint: The solution may turn light yellow.[1] Stir for 30 minutes at -78°C to ensure complete exchange at C-2.

-

-

Quenching: Add anhydrous DMF (0.45 mL, 5.8 mmol) dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

-

Workup: Quench with saturated aqueous

(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the C-2 aldehyde.[1]

Protocol B: Suzuki-Miyaura Coupling (General C-4/C-5)

Objective: Introduction of an aryl group at the brominated positions.[1]

-

Reagents: Combine the tribromo-imidazole (1 eq), Arylboronic acid (1.1 eq), and

(2.5 eq) in a mixture of Toluene/EtOH/Water (4:1:1). -

Catalyst: Add

(5 mol%). Degas the solution with nitrogen for 15 minutes. -

Reaction: Heat to reflux (90-100°C) for 12-18 hours.

-

Note: If C-2 is unsubstituted, oxidative addition may occur there first.[1] If C-2 is blocked (e.g., from Protocol A), coupling will occur at C-4 or C-5 depending on the boronic acid sterics and ligand bite angle.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4][5] |

| Skin Irritation | H315 | Causes skin irritation.[1][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4][5] |

Precautionary Measures:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated imidazoles can be light-sensitive; amber vials are recommended.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use in a fume hood to avoid inhalation of dust.[1]

References

-

Fluorochem Ltd. (2024).[1][5] Safety Data Sheet: this compound. Retrieved from [1]

-

Schmidbaur, H., et al. (2012).[1] Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Crystals, 2(3), 1018-1029.[1] (Provides structural insights into N-alkylated tribromoimidazoles). Retrieved from [1]

-

Unibrom Corp. (2024).[1] 2,4,5-Tribromo-1-methyl-1H-imidazole Technical Data. (Analogous chemistry reference for tribromoimidazole scaffolds). Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Imidazole Derivatives. Retrieved from [1]

-

WuXi AppTec. (2024).[1][5] Regioselectivity in SNAr and Coupling Reactions of Halogenated Heterocycles. (Mechanistic grounding for C-2 vs C-4 selectivity). Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

2,4,5-Tribromo-1-isopropyl-1H-imidazole molecular weight

An In-Depth Technical Guide to 2,4,5-Tribromo-1-isopropyl-1H-imidazole: Properties, Synthesis, and Applications

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique aromatic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Molecules incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antihypertensive effects.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of three bromine atoms on the imidazole core, combined with an N-isopropyl group, creates a versatile and valuable building block for synthetic chemists. The bromine atoms serve as reactive handles for selective, stepwise functionalization via modern cross-coupling reactions, while the isopropyl group enhances lipophilicity and sterically influences the molecule's conformation.[4] This document provides a comprehensive overview of its properties, a detailed synthesis protocol, its applications in research and development, and essential safety guidelines for its handling.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in experimental settings. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇Br₃N₂ | [5] |

| Molecular Weight | 346.848 g/mol | [5] |

| CAS Number | 863485-29-4 | [5] |

| IUPAC Name | 2,4,5-tribromo-1-propan-2-ylimidazole | [5] |

| Canonical SMILES | CC(C)N1C(Br)=NC(Br)=C1Br | [5] |

| InChI Key | VVGQUAILRKCRJR-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥95.0% | [5] |

| Appearance | White to light yellow solid | [4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.9,0!"]; // Substituent nodes Br_C2 [label="Br", pos="-2.4,1.25!"]; Br_C4 [label="Br", pos="0,-3!"]; Br_C5 [label="Br", pos="2.4,0!"]; iso_group [label="CH(CH₃)₂", pos="0,3!"]; // Bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- Br_C2 [label=""]; C4 -- Br_C4 [label=""]; C5 -- Br_C5 [label=""]; N1 -- iso_group [label=""];

}

Caption: 2D Structure of this compound.

Synthesis and Purification

Synthetic Strategy: The Rationale

The most direct and reliable method for preparing this compound is through the N-alkylation of the commercially available precursor, 2,4,5-tribromo-1H-imidazole. This strategy is superior to the direct bromination of 1-isopropyl-1H-imidazole, as the latter could lead to a mixture of partially brominated products and is generally less selective. The chosen method involves a classic two-step, one-pot process: deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

-

Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to abstract the acidic proton from the N-1 position of 2,4,5-tribromo-1H-imidazole. This generates a highly nucleophilic imidazolide anion.

-

N-Alkylation: The resulting anion readily attacks an isopropyl electrophile, such as 2-bromopropane, via an Sₙ2 reaction to form the desired N-isopropyl bond.[6]

This approach offers high conversion and a relatively clean reaction profile, simplifying subsequent purification.

Experimental Protocol

Materials:

-

2,4,5-tribromo-1H-imidazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

2-Bromopropane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,5-tribromo-1H-imidazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the imidazolide anion.

-

Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Self-Validation: The identity and purity of the final product must be confirmed. Standard characterization techniques include:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the isopropyl group and the correct substitution pattern on the imidazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight (346.848 g/mol ) and the characteristic isotopic pattern of a tribrominated compound.

-

Caption: Role as a building block leading to diverse therapeutic agents.

Safety and Handling

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

| Source:[5] |

Recommended Handling Procedures

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [7]Facilities should be equipped with an eyewash station and a safety shower. [8]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash-resistant safety goggles or a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. [9]Do not eat, drink, or smoke in the laboratory. [8]Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [7][8]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [10]

Conclusion

This compound is more than just a chemical compound; it is a powerful tool for innovation in the pharmaceutical and material sciences. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization make it an exceptionally valuable building block. For researchers and drug development professionals, this compound offers a reliable starting point for the creation of novel molecular architectures, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.

References

-

PubChem. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole. Retrieved from [Link]

-

Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved from [Link]

-

Autechem. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

ResearchGate. (2015). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. Retrieved from [Link]

-

Wang, S., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

The Brominated Imidazole Alkaloids: From Marine Origins to Biofilm Therapeutics

Topic: Discovery, History, and Technical Evolution of Brominated Imidazoles Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The brominated pyrrole-imidazole alkaloids (PIAs) represent a distinct class of marine secondary metabolites primarily isolated from sponges of the genera Agelas, Axinella, and Phakellia. Characterized by a high nitrogen content (often >20% by weight) and the presence of a 2-aminoimidazole (2-AI) pharmacophore, these compounds have evolved from chemical curiosities to lead structures in the fight against antibiotic resistance. This guide analyzes the historical discovery of the PIAs, elucidates the "pseudo-dimerization" biosynthetic logic, and details the synthetic methodologies that unlocked their therapeutic potential as non-biocidal biofilm inhibitors.

Historical Genesis: The Marine Sponge Connection

The history of brominated imidazoles is inextricably linked to the chemical ecology of the Caribbean and Mediterranean seas.

-

1971: The Oroidin Breakthrough: The foundational member of this class, Oroidin , was isolated from the sponge Agelas oroides by Forenza and colleagues. Its structure—a brominated pyrrole carboxamide linked to a 2-aminoimidazole moiety—defied the standard biosynthetic logic of the time.

-

1981: The Sceptrin Enigma: Ten years later, Faulkner and Clardy isolated Sceptrin from Agelas sceptrum. Sceptrin was a structural marvel, essentially a [2+2] photodimer of oroidin containing a cyclobutane core. Its discovery suggested a biosynthetic pathway driven by sunlight and radical chemistry, a hypothesis that would challenge synthetic chemists for decades.

-

The "Agelas" Signature: These compounds serve as chemical defense agents. The high concentration of oroidin (up to 4-5% dry weight) in Agelas sponges acts as a feeding deterrent against reef fish, a property now repurposed for inhibiting bacterial colonization.

Structural Diversity & Biosynthetic Logic

The structural complexity of PIAs arises from a combinatorial assembly of simple building blocks. The "Oroidin Hypothesis" posits that a small set of monomers undergo oxidative coupling to generate the entire family.

The Monomer-Dimer Hierarchy

-

Monomers: Clathrodin (non-brominated), Hymenidin (mono-brominated), Oroidin (di-brominated).

-

Dimers: Sceptrin (cyclobutane core), Ageliferin (cyclohexene core), Mauritiamine.

Visualization: The Biosynthetic Tree

The following diagram illustrates the divergent pathways from the precursor amino acids to the complex dimeric alkaloids.

Caption: Divergent biosynthetic pathway of Pyrrole-Imidazole Alkaloids (PIAs). Oroidin serves as the central node for dimerization.

Synthetic Evolution: Overcoming the "Nitrogen Challenge"

Synthesizing PIAs is notoriously difficult due to their high nitrogen content, polarity, and the sensitivity of the 2-aminoimidazole ring to oxidation.

The Regioselectivity Problem

Direct bromination of the imidazole ring often leads to poly-brominated mixtures or destruction of the aromatic system.

-

Early Approach: Protection of the imidazole nitrogen (e.g., with Boc or SEM groups) followed by lithiation and halogen trapping.

-

Modern Approach (C-H Activation): Direct, regioselective C-H arylation or halogenation using specific solvent systems (e.g., DMF) that stabilize the intermediate σ-complex.

Key Synthetic Milestone: The Baran Sceptrin Synthesis (2004)

The Baran lab achieved a concise total synthesis of Sceptrin by avoiding protecting groups where possible.

-

Key Strategy: Use of an oxaquadricyclane rearrangement to install the cyclobutane core with perfect stereocontrol.

-

Significance: This route proved that the complex core could be assembled rapidly, validating the "minimalist" synthetic philosophy.

Protocol: Scalable Synthesis of Oroidin

While total syntheses of complex dimers are academic triumphs, the synthesis of Oroidin is the most critical protocol for researchers needing a scaffold for drug development. The following protocol is based on the optimized imidazo[1,2-a]pyrimidine route (RSC 2013), which avoids expensive guanidinylation reagents.

Protocol Overview

Objective: Synthesis of Oroidin hydrochloride from 2-aminoimidazole. Yield: ~82% overall. Purity: >95% (HPLC).

Step-by-Step Methodology

| Step | Reagent/Condition | Mechanism | Critical Note |

| 1. Masking | 2-aminopyrimidine + α-bromoketone → Imidazo[1,2-a]pyrimidine | Cyclocondensation | Protects the sensitive 2-AI moiety within a fused system. |

| 2. Side Chain | Aldol condensation with pyrrole-2-carboxaldehyde | C-C Bond Formation | Use molecular sieves to drive equilibrium; water inhibits yield. |

| 3. Unmasking | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | Nucleophilic Ring Opening | Releases the free 2-aminoimidazole. Ventilation required. |

| 4. Salt Formation | HCl in Dioxane | Acid-Base Reaction | Precipitates Oroidin as a stable HCl salt. |

Detailed Procedure (Self-Validating)

-

Condensation: Dissolve 2-amino-4-methylpyrimidine (10 mmol) and the appropriate bromoketone in ethanol (50 mL). Reflux for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) until the starting amine disappears.

-

Aldol Reaction: To the intermediate (10 mmol) in acetic acid (20 mL), add 4,5-dibromopyrrole-2-carboxaldehyde (10 mmol). Heat to 110°C for 12 hours. The solution will darken.

-

Cleavage: Evaporate acetic acid. Redissolve residue in ethanol (30 mL). Add hydrazine hydrate (50 mmol). Reflux for 3 hours. The pyrimidine ring cleaves, regenerating the 2-aminoimidazole.

-

Isolation: Cool to 0°C. Acidify with 4M HCl/Dioxane. Filter the yellow precipitate. Wash with cold ether (3x 20 mL) to remove hydrazine byproducts. Recrystallize from MeOH/H₂O.

Pharmacological Mechanism: Biofilm Inhibition

Unlike conventional antibiotics, 2-aminoimidazoles (2-AIs) do not kill bacteria (bactericidal).[1] Instead, they are anti-virulence agents that disperse biofilms.

Mechanism of Action: Response Regulator Targeting

The 2-AI motif acts as a small-molecule inhibitor of Two-Component Systems (TCS), specifically targeting the Response Regulator (RR) .

-

Target: BfmR (in A. baumannii) or QseB (in E. coli).

-

Action: The 2-AI binds to the receiver domain of the RR.

-

Result: This binding induces a conformational change that prevents the RR from dimerizing or binding to DNA promoters responsible for biofilm matrix production (e.g., csu operon).

Visualization: Signaling Interference

Caption: Mechanism of Action.[2][3] The 2-Aminoimidazole (blue) binds to the active Response Regulator (red), blocking its interaction with DNA and halting biofilm gene transcription.

Future Outlook

The field is shifting from total synthesis of complex dimers to the design of simplified analogues .

-

Adjuvants: 2-AIs are being developed as adjuvants to resensitize MRSA and MDR-TB to existing antibiotics.

-

Materials Science: Incorporation of 2-AI monomers into polymer coatings for medical devices (catheters, implants) to prevent nosocomial infections.

References

-

Forenza, S., et al. (1971). "Oroidin, a bromopyrrole alkaloid from the marine sponge Agelas oroides." Chemical Communications. Link

-

Walker, R. P., et al. (1981). "Sceptrin, an antimicrobial agent from the sponge Agelas sceptrum." Journal of the American Chemical Society.[4] Link

-

Baran, P. S., et al. (2004).[5] "Short total synthesis of sceptrin." Journal of the American Chemical Society.[4] Link

-

Thompson, R. A., et al. (2012). "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-aminoimidazole-based antibiofilm agent."[2][3][6][7] Biochemistry. Link

-

Goh, E. T., et al. (2013). "A facile synthesis of oroidin and its congeners through imidazo[1,2-a]pyrimidine chemistry." Organic & Biomolecular Chemistry. Link

-

Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem. Link

Sources

- 1. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public.websites.umich.edu [public.websites.umich.edu]

- 5. Short total synthesis of sceptrin – Zografos Lab [alzograf.webpages.auth.gr]

- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Foreword: The Strategic Value of Brominated Imidazoles in Modern Drug Discovery

An In-depth Technical Guide to the Electrophilic Bromination of 1-isopropyl-1H-imidazole

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules, from essential amino acids to cutting-edge pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The strategic introduction of a bromine atom onto this ring system via electrophilic substitution dramatically enhances its synthetic utility.[2] Brominated imidazoles serve as versatile intermediates, unlocking a vast chemical space through subsequent cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This guide provides a comprehensive technical overview of the electrophilic bromination of 1-isopropyl-1H-imidazole, a key building block, focusing on mechanistic rationale, a field-proven experimental protocol, and critical process insights for researchers in drug development.

Mechanistic Deep Dive: The Dynamics of Imidazole Bromination

The electrophilic bromination of an N-substituted imidazole is a classic example of electrophilic aromatic substitution (SEAr). The reaction proceeds via a well-understood, two-step addition-elimination mechanism.[4] However, the specific outcome is governed by the inherent nucleophilicity of the imidazole ring and the directing effects of its substituents.

Activation and Regioselectivity

The imidazole ring is an electron-rich π-excessive heterocycle, making it highly activated towards electrophilic attack.[5] The N-1 isopropyl group, being a weak electron-donating group through induction, further enhances the electron density of the ring, promoting the reaction.

The critical question in the bromination of 1-isopropyl-1H-imidazole is regioselectivity. The possible sites for substitution are C2, C4, and C5.

-

C4 and C5 Positions: These positions are electronically favored for electrophilic attack. The attack at C4 or C5 leads to a resonance-stabilized cationic intermediate (a σ-complex or arenium ion) where the positive charge is delocalized over three atoms, including the sp²-hybridized nitrogen, without disrupting the lone pair sextet of the other nitrogen.[6]

-

C2 Position: Attack at the C2 position, situated between the two nitrogen atoms, is generally less favored. The resulting intermediate is less stable because delocalization of the positive charge would involve the highly electronegative imine-like nitrogen in a less favorable manner.[6]

Therefore, electrophilic bromination is strongly directed to the C4 and C5 positions. In many cases, due to the high reactivity of the imidazole ring, the reaction can proceed to give di- or even tri-brominated products if the reaction conditions are not carefully controlled.[6]

The Electrophile: Choosing the Right Brominating Agent

While molecular bromine (Br₂) can be used, it is highly toxic, corrosive, and can lead to over-bromination.[7] For substrates like N-alkylimidazoles, N-Bromosuccinimide (NBS) is the reagent of choice.[8] NBS is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which is crucial for achieving high selectivity for monobromination.[9]

The Stepwise Mechanism

The reaction mechanism can be visualized as a two-step process:

-

Formation of the σ-Complex: The π-electrons of the imidazole ring attack the electrophilic bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate, the σ-complex. This is the rate-determining step.[4]

-

Deprotonation and Aromatization: A base (which can be the succinimide anion generated in the first step, or the solvent) abstracts a proton from the carbon atom that was attacked by the bromine. This restores the aromaticity of the imidazole ring, yielding the final brominated product.[4]

Caption: The two-step mechanism of electrophilic bromination.

Field-Proven Experimental Protocol

This protocol is designed for the selective monobromination of 1-isopropyl-1H-imidazole, prioritizing yield and purity. It is a self-validating system where careful control of stoichiometry and temperature dictates the outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 1-isopropyl-1H-imidazole | ≥98% | Sigma-Aldrich, Combi-Blocks |

| N-Bromosuccinimide (NBS) | ≥99%, ReagentPlus® | Sigma-Aldrich, Acros |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | MilliporeSigma, Fisher |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Thiosulfate (aq.) | - | Lab-prepared |

| Saturated Sodium Bicarbonate (aq.) | - | Lab-prepared |

| Brine (Saturated NaCl aq.) | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR, Sigma-Aldrich |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Methodology

Causality Note: This procedure employs controlled, portion-wise addition of NBS at a reduced temperature. This is critical to dissipate the exothermic heat of reaction and to maintain a low instantaneous concentration of the brominating agent, thereby minimizing the formation of di- and tri-brominated impurities.

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 1-isopropyl-1H-imidazole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of substrate).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. An inert atmosphere (Nitrogen or Argon) is recommended to ensure reproducibility by preventing side reactions with atmospheric moisture.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes. The key to a successful reaction is ensuring the internal temperature does not rise above 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up & Quenching:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL per 1 g of starting material).

-

Add saturated sodium thiosulfate solution to quench any unreacted NBS (a faint yellow color may disappear).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes the succinimide byproduct.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure bromo-1-isopropyl-1H-imidazole.

Caption: Experimental workflow for the synthesis of bromo-1-isopropyl-1H-imidazole.

Data, Expected Outcomes, and Characterization

The reaction is expected to yield a mixture of 4-bromo- and 5-bromo-1-isopropyl-1H-imidazole as the major monobrominated products. Due to the tautomeric nature of the unbrominated imidazole ring, the 4- and 5-positions are equivalent; however, after N-1 substitution, they become distinct. The electronic and steric environment is very similar, often leading to a mixture of isomers that can be challenging to separate.

Representative Reaction Outcomes

| Entry | Equivalents of NBS | Solvent | Temperature (°C) | Expected Major Product(s) | Anticipated Yield |

| 1 | 1.05 | MeCN | 0 to RT | 4/5-bromo-1-isopropyl-1H-imidazole | 75-90% |

| 2 | 1.05 | CHCl₃ | 0 to RT | 4/5-bromo-1-isopropyl-1H-imidazole | 70-85% |

| 3 | 2.2 | MeCN | RT | 4,5-dibromo-1-isopropyl-1H-imidazole | Variable |

| 4 | 3.5 | MeCN | Reflux | 2,4,5-tribromo-1-isopropyl-1H-imidazole | Variable |

Yields are hypothetical based on typical outcomes for similar substrates.

Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods. For the expected major product, 4(5)-bromo-1-isopropyl-1H-imidazole:

-

¹H NMR: The proton NMR spectrum is expected to show the disappearance of one of the aromatic proton signals (at C4 or C5) compared to the starting material. The remaining two aromatic protons will appear as singlets (or narrow doublets due to long-range coupling). The isopropyl methine (septet) and methyl (doublet) signals will remain.

-

¹³C NMR: The carbon spectrum will show a signal for the bromine-bearing carbon (C-Br) at approximately 105-115 ppm. The other carbon signals of the imidazole ring will also shift accordingly.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For C₇H₁₁BrN₂, the expected [M+H]⁺ would be ~191.01 and ~193.01.

Safety and Handling

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

-

Brominated Products: Halogenated organic compounds should be considered potentially toxic and handled with care.[10]

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

References

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Imidazoles. Chemistry Online. [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

-

The Role of Brominated Imidazoles in Modern Chemical Synthesis. Autechilo. [Link]

-

Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]

-

A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Vienna. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. arXiv.org. [Link]

-

4-Bromo-1H-imidazole - SpectraBase. Wiley Online Library. [Link]

-

1-(3-Bromopropyl)-1H-imidazole. PubChem. [Link]

-

A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. [Link]

-

Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

-

1H-Imidazole, 4-bromo-. PubChem. [Link]

-

Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. PubMed. [Link]

-

Direct monobromination of imidazole and N-methylimidazole. Royal Society of Chemistry. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tsijournals.com [tsijournals.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted Tribromoimidazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of Synthesis, Bioactivity, and Therapeutic Potential

The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of bromine atoms to this scaffold dramatically influences its physicochemical properties and biological activities, leading to a fascinating class of compounds known as substituted tribromoimidazoles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of these highly halogenated heterocycles, with a particular focus on their potential as antimicrobial, anticancer, and antifouling agents, as well as their intriguing role as uncouplers of oxidative phosphorylation.

The Tribromoimidazole Core: Synthesis and Functionalization

The foundational step in exploring this class of compounds is the synthesis of the 2,4,5-tribromoimidazole core. This is typically achieved through the direct bromination of imidazole.

Synthesis of 2,4,5-Tribromoimidazole

A common and effective method for the synthesis of 2,4,5-tribromoimidazole involves the reaction of imidazole with an excess of bromine in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid.[2][3]

Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole [2]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve imidazole and sodium acetate in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. Maintain the temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any remaining salts and acetic acid, and dry to obtain 2,4,5-tribromoimidazole as a solid.

This straightforward protocol provides the key building block for the synthesis of a variety of substituted derivatives.

Caption: General synthetic scheme for 2,4,5-tribromoimidazole.

N-Substitution of the Tribromoimidazole Ring

The presence of the N-H proton in 2,4,5-tribromoimidazole provides a reactive site for the introduction of various substituents at the N-1 position. This N-functionalization is a key strategy for modulating the biological activity and physicochemical properties of the parent compound.

Common N-substitution reactions include alkylation, arylation, and acylation. For instance, N-alkylated derivatives can be prepared by reacting 2,4,5-tribromoimidazole with alkyl halides in the presence of a base.

Experimental Protocol: N-Alkylation of 2,4,5-Tribromoimidazole

-

Reaction Setup: Suspend 2,4,5-tribromoimidazole and a base (e.g., potassium carbonate) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the suspension.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2,4,5-tribromoimidazole.

Caption: General scheme for N-substitution of 2,4,5-tribromoimidazole.

C-Substitution of the Tribromoimidazole Ring

While less common than N-substitution, the introduction of substituents at the carbon atoms of the tribromoimidazole ring offers another avenue for structural diversification. This can be achieved through metal-catalyzed cross-coupling reactions, where one or more of the bromine atoms are replaced with other functional groups. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups.[4]

Biological Activities of Substituted Tribromoimidazoles

The dense halogenation of the imidazole core imparts unique electronic and lipophilic properties to tribromoimidazole derivatives, leading to a range of interesting biological activities.

Uncouplers of Oxidative Phosphorylation

One of the most significant reported biological effects of 2,4,5-tribromoimidazole is its ability to act as an uncoupler of oxidative phosphorylation.[2] Uncouplers are compounds that disrupt the coupling between the electron transport chain and ATP synthesis in mitochondria.[5][6] They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP production.[7][8] This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, with the energy being released as heat.

The mechanism of action for weakly acidic uncouplers, a class to which tribromoimidazole likely belongs due to the acidic N-H proton, involves their ability to act as protonophores.[6] They pick up protons from the intermembrane space and release them into the mitochondrial matrix, effectively short-circuiting the proton motive force.

Caption: Mechanism of oxidative phosphorylation uncoupling by tribromoimidazole.

This property has significant implications for the cytotoxicity of these compounds and is an important consideration in their development as therapeutic agents.

Antimicrobial and Anticancer Potential

While specific IC50 and MIC values for a wide range of substituted tribromoimidazoles are not extensively reported in the literature, the broader class of substituted imidazoles and brominated heterocyclic compounds demonstrates significant antimicrobial and anticancer activities.[9][10]

-

Antimicrobial Activity: The lipophilicity conferred by the bromine atoms can enhance the ability of these compounds to penetrate microbial cell membranes. The imidazole core itself is present in many known antimicrobial agents.[11]

-

Anticancer Activity: The uncoupling of oxidative phosphorylation can be a mechanism for inducing apoptosis in cancer cells, which often have altered metabolic pathways. Several studies have reported the cytotoxic effects of substituted imidazoles against various cancer cell lines, with some derivatives showing promising IC50 values.[12][13][14] For example, certain trisubstituted imidazoles have shown activity against breast cancer cell lines.[13]

Further screening of a diverse library of substituted tribromoimidazoles is warranted to identify lead compounds with potent and selective antimicrobial and anticancer properties.

| Compound Class | Organism/Cell Line | Activity (IC50/MIC) | Reference |

| Substituted Thiazoles | Bacillus subtilis | Twice as active as ampicillin | [2] |

| Substituted Thiazoles | Candida albicans | 50% less active than clotrimazole | [2] |

| 2-phenylethylthiourea derivative | Cancer cell lines | 23.8 ± 0.45 to 38.2 ± 3.10 μM | [12] |

| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 breast cancer cells | 3d: 43.4 µM, 4d: 39.0 µM | [13] |

| Imidazo[1,2-a]pyrimidine derivatives | MDA-MB-231 breast cancer cells | 3d: 35.9 µM, 4d: 35.1 µM | [13] |

| 2,4,5-triarylimidazole-1,2,3-triazole derivative (5j) | α-glucosidase | 15.16±0.18 μM | [3] |

| Azole derivatives (2b, 4c, 2d, 3d) | HepG2 human cancer cell line | <50µM | [14] |

Table 1: Representative biological activities of related substituted azole derivatives.

Marine Natural Products and Antifouling Applications

A significant number of marine natural products, particularly those isolated from sponges, contain brominated pyrrole-imidazole alkaloid skeletons.[1] A prominent example is oroidin, which is considered a biosynthetic precursor to a wide array of more complex alkaloids.[1] Many of these natural products exhibit interesting biological activities, including anti-inflammatory and antifouling properties.[15][16]

Antifouling agents are crucial for preventing the accumulation of marine organisms on submerged surfaces.[17] The presence of brominated imidazole and related structures in marine organisms that remain free of fouling suggests a natural defensive role for these compounds. This has spurred interest in synthetic brominated imidazoles and their derivatives as potential non-toxic and effective antifouling agents.

Future Directions and Conclusion

Substituted tribromoimidazoles represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the 2,4,5-tribromoimidazole core provides a solid foundation for the creation of diverse chemical libraries through N- and C-substitution.

Key areas for future research include:

-

Expansion of Chemical Space: The development of novel synthetic methodologies for the regioselective functionalization of the tribromoimidazole ring will be crucial for generating a wider range of derivatives.

-

Systematic Biological Screening: Comprehensive screening of these compounds against a broad panel of microbial pathogens and cancer cell lines is needed to identify lead candidates with high potency and selectivity.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities, particularly the uncoupling of oxidative phosphorylation, will guide the rational design of more effective and less toxic analogs.

-

Exploration of Antifouling Potential: Given the prevalence of related structures in marine natural products with antifouling properties, a systematic investigation of substituted tribromoimidazoles in antifouling assays is highly warranted.

References

-

Burungale et al. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC - NIH. 2021. Available from: [Link]

-

The Synthesis Of 2,4,5-Triarylsubstituted Imidazole Derivatives In... ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. 2021. Available from: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Available from: [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

Preparation of 2,4,5-tribromoimidazole. PrepChem.com. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

Antifouling activity of brominated cyclopeptides from the marine sponge Geodia barretti. Available from: [Link]

-

Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. Available from: [Link]

-

Convenient Synthesis of Highly Substituted Imidazole Derivatives. ResearchGate. Available from: [Link]

-

Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available from: [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. 2007. Available from: [Link]

-

Uncouplers of Oxidative Phosphorylation. CUTM Courseware. Available from: [Link]

-

Uncouplers of oxidative phosphorylation. PMC - NIH. Available from: [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]

-

Uncouplers / Inhibitors of oxidative phosphorylation. Gyan Sanchay. Available from: [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC - NIH. 2021. Available from: [Link]

-

Screening of bromotyramine analogues as antifouling compounds against marine bacteria. Available from: [Link]

-

Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. 2021. Available from: [Link]

-

A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PMC - PubMed Central. Available from: [Link]

-

Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences. MDPI. Available from: [Link]

-

Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. NIH. Available from: [Link]

-

Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation. ResearchGate. Available from: [Link]

-

In-Situ Formation of H-Bonding Imidazole Chains in Break-Junction Experiments. ChemRxiv. Available from: [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. ResearchGate. Available from: [Link]

-

The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available from: [Link]

-

synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. Available from: [Link]

-

Total syntheses of oroidin, hymenidin and clathrodin. RSC Publishing. 2013. Available from: [Link]

-

Predicting Antifouling Activity and Acetylcholinesterase Inhibition of Marine-Derived Compounds Using a Computer-Aided Drug Design Approach. NIH. Available from: [Link]

-

Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms. PubMed. Available from: [Link]

-

Synthesis, biological evaluation and molecular docking of N, N'-bis([2][18][19]triazole[4,3-b]. Semantic Scholar. Available from: [Link]

-

CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv. 2023. Available from: [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available from: [Link]

-

Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. 2024. Available from: [Link]

-

Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. PMC - NIH. Available from: [Link]

-

Convenient synthesis of polybrominated imidazole building blocks. ResearchGate. Available from: [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH. Available from: [Link]

Sources

- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Predicting Antifouling Activity and Acetylcholinesterase Inhibition of Marine-Derived Compounds Using a Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening of bromotyramine analogues as antifouling compounds against marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals - 京都大学 化学研究所 [kuicr.kyoto-u.ac.jp]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Sequential Regioselective Functionalization of 2,4,5-Tribromo-1-isopropyl-1H-imidazole

[1]

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide range of kinase inhibitors, particularly those targeting p38 MAP kinase (e.g., SB203580 analogs) and BRAF . The 2,4,5-trisubstituted imidazole motif functions as an ATP-mimetic, where the nitrogen atoms and specific aryl substituents engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region and hydrophobic pockets.

This guide details the utilization of 2,4,5-tribromo-1-isopropyl-1H-imidazole (TBII) as a high-value building block. Unlike mono-halogenated precursors, TBII allows for rapid, diversity-oriented synthesis through sequential regioselective functionalization . By exploiting the electronic and steric differentiation between the C-2, C-4, and C-5 positions, researchers can programmatically install three distinct substituents, accelerating Lead Optimization (LO) campaigns.

Chemical Profile & Reactivity Landscape[2]

To successfully utilize TBII, one must understand the electronic "map" of the molecule. The three bromine atoms are not chemically equivalent.[1]

The Regioselectivity Hierarchy

-

C-2 Position (The "Switch"): The C-2 proton (in the parent imidazole) is the most acidic.[1] In the tribromo derivative, the C-2 bromine is activated by the inductive effect of the two adjacent nitrogen atoms. It is the most reactive site for Lithium-Halogen Exchange (Li-HE).[1]

-

C-5 Position (The "Shielded" Site): Located adjacent to the N-isopropyl group, this position is sterically crowded.[1] This steric hindrance retards palladium-catalyzed cross-coupling reactions compared to the C-4 position.

-

C-4 Position (The "Open" Site): Less sterically hindered than C-5.[1] In the absence of C-2 reactivity (or after C-2 protection/substitution), C-4 is often the preferred site for Suzuki-Miyaura coupling.

Reactivity Flowchart (Graphviz)[2]

Caption: Logical flow of sequential substitution on the TBII scaffold. The steric bulk of the N-isopropyl group is the critical control element for distinguishing C-4 from C-5.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (TBII)

Note: While TBII can be purchased, in-house synthesis ensures purity and scalability.

Objective: Bromination of 1-isopropyl-1H-imidazole. Mechanism: Electrophilic aromatic substitution.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Dissolve 1-isopropyl-1H-imidazole (10.0 g, 90.8 mmol) in glacial acetic acid (100 mL). Add sodium acetate (30.0 g, 365 mmol) as an acid scavenger.[1]

-

Bromination: Cool the solution to 0°C. Add Bromine (

) (15.5 mL, 300 mmol, 3.3 eq) dropwise over 30 minutes. The reaction is exothermic; control addition rate to maintain temperature <10°C.[1] -

Reaction: Allow the mixture to warm to room temperature, then stir for 18 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL). A yellow/orange precipitate will form.[1]

-

Neutralization: Carefully adjust pH to ~8 using saturated aqueous

or 20% NaOH solution.[1] -

Isolation: Filter the solid, wash extensively with water and cold hexanes.[1] Recrystallize from Ethanol/Water.[1]

-

Validation: Confirm identity via

NMR (Absence of aromatic protons) and Mass Spectrometry (Characteristic tri-bromo isotope pattern: M+, M+2, M+4, M+6).

Protocol B: Regioselective C-2 Arylation (The "Head" Group)

Objective: Installation of the C-2 substituent using Lithium-Halogen Exchange. Target: 4,5-dibromo-1-isopropyl-2-phenyl-1H-imidazole (Example).

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Solvation: Dissolve TBII (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Exchange: Cool to -78°C (Dry ice/Acetone bath). Add

-Butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. -

Quench: Add the electrophile (e.g., Benzaldehyde, or for arylation, use Transmetalation: Add

then perform Negishi coupling, OR quench with-

Direct Arylation Route: For direct introduction of an aryl group, it is often safer to quench the C-2 Lithio species with Tributyltin chloride (

) to form the stannane, followed by Stille Coupling, OR use

-

-

Standard Protocol (via Grignard):

Protocol C: C-4 vs C-5 Differentiation (The "Hinge" Binder)

Objective: Selective Suzuki coupling at C-4.[1] Context: In p38 inhibitors, the C-4 position typically holds the 4-fluorophenyl group or the pyridine ring.

-

Reagents: Combine 2-substituted-4,5-dibromoimidazole (1.0 eq), Aryl-Boronic Acid (1.1 eq), and

(2.0 eq). -

Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1).[1]

-

Catalyst:

(3-5 mol%) is preferred for steric tolerance.[1] -

Conditions: Heat to 80°C for 4-6 hours.

-

Selectivity Check: Monitor via HPLC. The C-4 product forms first.[1] The C-5 position is blocked by the N-isopropyl group.

-

Troubleshooting: If C-5 coupling is observed (bis-coupling), lower the temperature to 60°C and reduce catalyst loading.[1]

-

Data Summary: Solvent & Reagent Compatibility

| Reaction Step | Preferred Solvent | Key Reagent | Temp | Critical Factor |

| Halogen Exchange | THF (Anhydrous) | 0°C or -78°C | Moisture sensitivity; Temp control to prevent halogen dance. | |

| Suzuki Coupling | DME/H2O or Dioxane | 80-100°C | Base strength affects hydrolysis; C-4 selectivity is steric-driven.[1] | |

| Bromination | Acetic Acid | 0°C -> RT | Exotherm control; pH management during workup.[1] |

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

Target: An analog of SB203580 (4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridine), adapted with an N-isopropyl group.

-

Start: TBII.

-

Step 1 (C-2): Metal-halogen exchange with

-BuLi (-78°C), quench with 4-(methylthio)benzaldehyde (followed by oxidation later) or direct coupling with 4-(methylthio)phenylboronic acid if using the Pd-catalyzed route.[1]-

Result: 1-isopropyl-2-(4-methylthiophenyl)-4,5-dibromoimidazole.

-

-

Step 2 (C-4): Suzuki coupling with 4-fluorophenylboronic acid .[1]

-

Selectivity: The 4-fluorophenyl group installs at C-4 due to the steric blocking of C-5 by the isopropyl group.

-

Result: 4-(4-fluorophenyl)-5-bromo-imidazole intermediate.[1]

-

-

Step 3 (C-5): Suzuki coupling with 4-pyridylboronic acid .[1]

-

Conditions: Requires harsher conditions (higher temp, stronger catalyst like Pd-XPhos) to force coupling at the hindered C-5 position.[1]

-

-

Final Step: Oxidation of the methylthio group to sulfoxide (mCPBA) to yield the bioactive inhibitor.[1]

References

-

Iddon, B., & Khan, N. (1987).[1] Azoles. Part 5. Metal–halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452.

- Relevance: Establishes the foundational regioselectivity rules (C-2 preference)

-

Laufer, S. A., et al. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release.[1] Journal of Medicinal Chemistry, 45(13), 2733–2740.[1]

-

[1]

- Relevance: Discusses the SAR of imidazole-based p38 inhibitors and the importance of the C4/C5 substitution p

-

-

Boehm, J. C., et al. (1996).[1] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry, 39(20), 3929-3937.[1]

-

[1]

- Relevance: Defines the "tri-substituted" pharmacophore requirement for kinase inhibition.

-

-

Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1]

-

[1]

- Relevance: Comprehensive review on the transition-metal catalyzed synthesis of multi-substituted imidazoles.

-

Application Note: 2,4,5-Tribromo-1-isopropyl-1H-imidazole as a Regioselective Scaffold

This Application Note is designed for researchers and medicinal chemists. It clarifies the chemical nature of 2,4,5-Tribromo-1-isopropyl-1H-imidazole and corrects a common classification error while providing a high-level protocol for its actual primary application: as a regioselective scaffold in drug discovery.

Executive Summary & Technical Correction

Critical Distinction: While this compound contains three bromine atoms, it is chemically distinct from electrophilic brominating agents such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

-

Brominating Agents (e.g., NBS): Contain labile N-Br bonds that release electrophilic bromine (Br⁺) or bromine radicals (Br•) to functionalize other molecules.

-

This compound: Contains stable aromatic C-Br bonds. It does not readily transfer bromine to other substrates. Instead, it acts as a versatile electrophilic scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).

Primary Application: This compound is a "privileged scaffold" in medicinal chemistry, allowing for the sequential, site-selective introduction of three different functional groups to build complex bioactive molecules (e.g., BRAF inhibitors, antifungal agents).

Chemical Properties & Reactivity Profile[1][2][3][4]

| Property | Data |

| Molecular Formula | C₆H₇Br₃N₂ |

| Molecular Weight | 346.85 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; low solubility in water.[1] |

| Stability | Stable under standard laboratory conditions. Hydrolytically stable compared to N-bromoimides. |

| Reactivity Order | C-2 > C-5 > C-4 (in Pd-catalyzed cross-coupling) |

Mechanism of Action: Site-Selective Functionalization

The utility of this molecule lies in the electronic differentiation of its three carbon-bromine bonds. The N-isopropyl group provides solubility and steric influence, directing palladium oxidative addition preferentially.

-

Position C-2: Most electron-deficient (between two nitrogens). Reacts first in cross-coupling.

-

Position C-5: Moderately reactive. Reacts second.

-

Position C-4: Least reactive (most sterically hindered and electron-rich). Reacts last.

Caption: Sequential reactivity hierarchy of the tribromoimidazole scaffold permitting programmable library synthesis.

Detailed Protocol: Sequential Suzuki-Miyaura Coupling

This protocol describes the selective arylation at the C-2 position, the most common first step in utilizing this scaffold.

Phase 1: C-2 Selective Arylation

Objective: Replace the C-2 bromine with an aryl group while leaving C-4 and C-5 bromines intact.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon or Nitrogen.

-

Dissolution: Add this compound (1.0 mmol, 347 mg) and the Arylboronic acid (1.1 mmol) to the vial. Dissolve in 1,4-Dioxane (5 mL).

-

Base Addition: Add the aqueous Na₂CO₃ solution (2.5 mmol, 1.25 mL).

-

Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Seal the vial immediately.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material should disappear, and a new spot (monocoupled product) should appear.

-